molecular formula C22H22FN3O3 B2569359 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-18-3

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2569359
CAS No.: 1021127-18-3
M. Wt: 395.434
InChI Key: XAUGIYXTYMLZNG-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural attributes include:

  • Spirocyclic framework: The 1,3,8-triazaspiro[4.5]decane system confers rigidity, which is critical for binding to biological targets such as prolyl hydroxylases (PHDs) or neurotransmitter receptors .
  • 3-Position substitution: A 2-phenylethyl group increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGIYXTYMLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the use of commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and functionalization steps . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Prolyl Hydroxylase Inhibition
    • The compound has been identified as a potential inhibitor of the prolyl hydroxylase family of enzymes. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. Inhibition of these enzymes can lead to increased erythropoietin production, making it a candidate for treating anemia .
  • Cardioprotective Properties
    • Recent studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit permeability transition pores in mitochondria, suggesting cardioprotective effects. This mechanism may prevent side effects associated with other cardioprotective agents like Oligomycin A .
  • Anticancer Activity
    • The structural characteristics of triazaspiro compounds allow them to interact with various biological targets, potentially leading to anticancer effects. Research indicates that modifications to the triazaspiro structure can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • In Vivo Studies on Erythropoietin Regulation
    • A study demonstrated that administering triazaspiro derivatives led to significant increases in erythropoietin levels in animal models, indicating a robust pharmacodynamic response suitable for treating anemia .
  • Cardioprotection in Ischemic Conditions
    • Another investigation focused on the cardioprotective effects of these compounds during ischemic conditions in rat models. Results showed reduced myocardial injury and improved recovery metrics post-ischemia when treated with triazaspiro derivatives .

Mechanism of Action

The mechanism of action of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Aminopyridinyl (e.g., ): Critical for coordinating with metal ions in PHD2 active sites, driving HIF stabilization.
  • 3-Position modifications :

    • 2-Phenylethyl (target compound): Balances lipophilicity and steric bulk, optimizing bioavailability .
    • 4-Fluorophenylmethyl (): Smaller substituent may reduce off-target interactions but limit membrane permeability.

Key Research Findings

HIF Prolyl Hydroxylase Inhibition: Analogs with pyridinyl substituents (e.g., ) show nanomolar IC50 values against PHD2, making them promising for anemia treatment. The target compound’s 2-fluorobenzoyl group may mimic these interactions.

Anticonvulsant Activity: 4-Fluorophenoxyethyl derivatives () exhibit dose-dependent seizure suppression in rodent models, suggesting the target compound’s fluorinated aryl group could confer similar efficacy.

Biological Activity

The compound 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN3O3C_{24}H_{26}FN_3O_3, with a molecular weight of approximately 425.48 g/mol. The presence of a fluorobenzoyl group and a phenylethyl moiety contributes to its unique pharmacological profile.

Research indicates that compounds within the triazaspirodecane class exhibit significant interactions with various biological targets. Specifically, they have been identified as potent inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .

MechanismDescription
PHD InhibitionInhibits prolyl hydroxylases, leading to increased EPO levels
Antimicrobial ActivityExhibits activity against various bacterial strains
CytotoxicityPotential cytotoxic effects on cancer cell lines

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Erythropoiesis Stimulation : In preclinical models, this compound has been shown to significantly upregulate EPO production in vivo, suggesting its potential as a treatment for anemia .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of triazaspirodecane compounds exhibit antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents enhances this activity .
  • Cytotoxic Effects : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds related to this compound:

  • Study on Anemia Treatment : A study involving animal models showed that administration of this compound resulted in a marked increase in hemoglobin levels and red blood cell counts compared to controls .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structures showed significant inhibitory effects on bacterial growth .

Safety Profile

Safety assessments have indicated that while the compound exhibits promising biological activities, careful monitoring is essential due to potential off-target effects. For example, some derivatives were noted to cause elevated liver enzymes in preclinical trials, necessitating further optimization .

Q & A

Q. What are the optimal synthetic routes for 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis involves multi-step functionalization of the spirodione core. Key steps include:

  • Boc protection/deprotection : Use tert-butyl carbamate (Boc anhydride) and triethylamine in dichloromethane (DCM) to protect amines, followed by HCl/dioxane for deprotection .
  • Acylation : React 8-amino intermediates with sulfonyl/acid chlorides (e.g., 4-chlorophenylsulfonyl chloride) in DCM with triethylamine as a base. Purify via column chromatography (DCM:MeOH, 9:1) .
  • Optimization : Control temperature (e.g., reflux at 80°C in acetonitrile for alkylation) and stoichiometry (1.1 eq. acylating agents) to minimize side products. Monitor reactions via TLC .

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield RangeReferences
Boc DeprotectionHCl/dioxane, 0°C → RT, 4h75–85%
AcylationR-COCl, Et₃N, DCM, 16h RT60–70%
SpirocyclizationK₂CO₃, MeCN, reflux, 6h50–65%

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under dry, cool conditions (2–8°C) away from light. Stability tests indicate no decomposition in DMSO at −20°C for 6 months .
  • Waste Disposal : Incinerate in licensed facilities following EPA guidelines for halogenated organics .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. High C-H (benzylic) absorption (~2900 cm⁻¹) confirms spirocyclic rigidity .
  • NMR : Use ¹H/¹³C NMR to resolve spirojunction protons (δ 3.5–4.5 ppm) and fluorobenzoyl aromatic signals (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolve crystal packing (monoclinic P21/c space group) and bond angles (e.g., β = 94.46° in related analogs) to validate stereochemistry .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsReferences
¹H NMR (DMSO-d6)δ 1.8–2.2 (spiro-CH₂), δ 7.3 (fluorophenyl)
X-ray Diffractiona = 6.17 Å, Z = 4
UV-Vis (MeOH)λmax = 265 nm (π→π* transition)

Advanced Research Questions

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the fluorobenzoyl (e.g., 4-Cl, 3-CF₃) and phenylethyl groups. Use parallel synthesis to generate derivatives (e.g., sulfonamide vs. acyl variants) .
  • Biological Assays : Test inhibition of target enzymes (e.g., Pfmrk kinase) via radiometric assays (IC₅₀ values). Compare logP (2.8–3.5) and polar surface area (70–90 Ų) to correlate solubility with activity .
  • Data Analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to efficacy .

Q. How can computational modeling be integrated with experimental data to predict biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to ATP pockets (e.g., PDB 3Q9Z). Optimize force fields for halogen bonds (C-F⋯His interactions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of spirocyclic conformers in lipid bilayers .
  • Validation : Cross-check predicted binding energies (ΔG = −9.2 kcal/mol) with SPR-measured KD values (nM range) .

Q. What approaches resolve discrepancies in pharmacological data across studies?

Methodological Answer:

  • Contradiction Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ shifts from 50 nM (10 μM ATP) to 200 nM (1 mM ATP) indicate competitive inhibition .
  • Meta-Analysis : Aggregate data from HPLC-purity >95% studies only. Exclude analogs with unstable leaving groups (e.g., trifluoroacetyl) that hydrolyze in buffer .
  • Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24h vs. 48h) to minimize variability .

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